Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is a complex organic compound with a unique structure that includes a naphthalene ring, a chloro substituent, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 5-chloro-1-naphthoic acid, which is then converted to its acid chloride using thionyl chloride (SOCl₂). This acid chloride is reacted with an amine to form the corresponding amide. The final step involves the esterification of the isophthalate group using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Zinc in acetic acid, sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The chloro substituent and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((2-chloro-5-nitrobenzoyl)amino)isophthalate
- Dimethyl 5-((4-chloro-3-nitrobenzoyl)amino)isophthalate
- Dimethyl 5-((2-methyl-3-nitrobenzoyl)amino)isophthalate
Uniqueness
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is unique due to the presence of the naphthalene ring and the specific positioning of the chloro substituent. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl 5-[(5-chloronaphthalene-1-carbonyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-29-20(27)12-9-13(21(28)30-2)11-14(10-12)24-22(31)25-19(26)17-7-3-6-16-15(17)5-4-8-18(16)23/h3-11H,1-2H3,(H2,24,25,26,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJCDVCHJHXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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